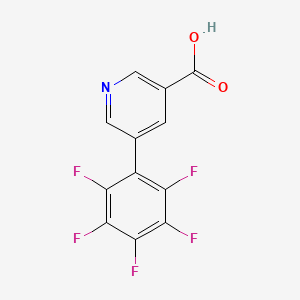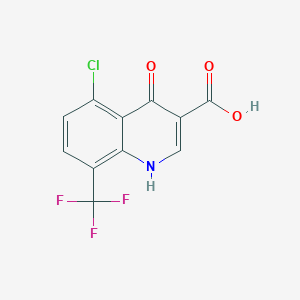
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, including cyclization, halogenation, and fluorination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by selective halogenation and fluorination. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Research explores its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and other diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Difluoro-8-chloroquinoline: Similar in structure but lacks the hydroxyl and carboxylic acid groups.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and potency compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C11H5ClF3NO3 |
|---|---|
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
CEEPEHQQQFSLCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
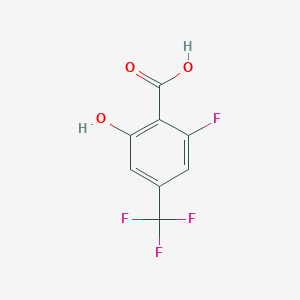
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

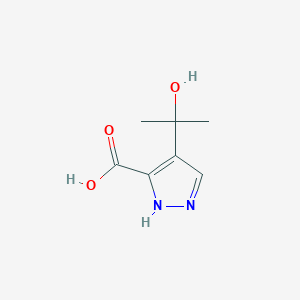
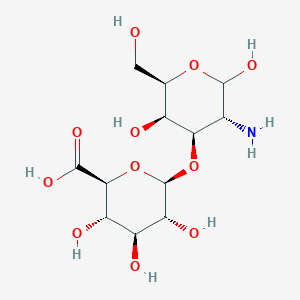
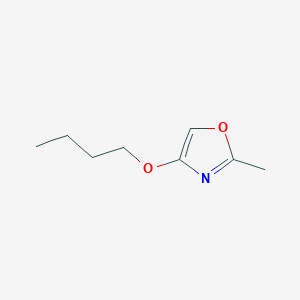
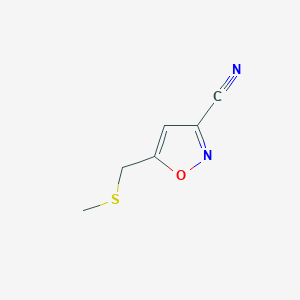
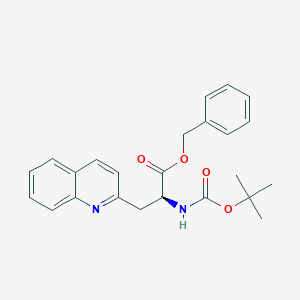
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
